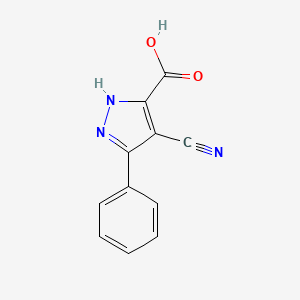

4-シアノ-3-フェニル-1H-ピラゾール-5-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

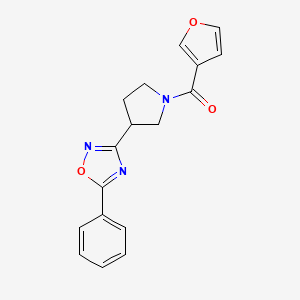

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid (CPPC) is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized and studied for its biological and chemical properties.

科学的研究の応用

医薬品化学と創薬

ピラゾール誘導体は、潜在的な薬剤候補として注目を集めています。シアノ置換ピラゾールは、抗炎症、鎮痛、抗痙攣などの生物活性を示す可能性があります 。研究者は、新規医薬品を開発することを目指して、生物学的標的との相互作用を調べています。

殺虫剤と害虫防除

昆虫リアノジン受容体(RyR)は、殺虫剤の有望な標的です。シアノ置換基を含むジフェニル-1H-ピラゾール誘導体などの新規誘導体が設計および合成されています。これらの化合物は、RyRを選択的に阻害する可能性があり、害虫防除に役立ちます .

作用機序

Target of Action

Similar compounds have been found to target the ryanodine receptor (ryr), a calcium channel found in various types of cells .

Mode of Action

Similar compounds have been suggested to act as activators of the insect ryr . This suggests that 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid might interact with its targets, possibly leading to changes in calcium ion flow across the cell membrane.

Biochemical Pathways

Given its potential interaction with ryr, it may influence calcium signaling pathways within the cell .

Result of Action

The activation of ryr by similar compounds suggests that 4-cyano-3-phenyl-1h-pyrazole-5-carboxylic acid might induce changes in intracellular calcium levels, potentially affecting various cellular processes .

生化学分析

Biochemical Properties

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits a variety of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The pyrazole ring system is resistant to oxidizing agents but the side chain may be oxidized to a carboxylic acid group in the presence of potassium permanganate .

Cellular Effects

The cytotoxic effects of 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives have been investigated in the A549 cell line. Certain derivatives were found to increase the cell death rate by up to 50% at a concentration of 160 µM .

Molecular Mechanism

The pyrazole ring system can be reduced with molecular hydrogen and a metal catalyst to pyrazole and pyrazolidine, both of which are stronger bases than pyrazole . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .

Temporal Effects in Laboratory Settings

The stability of 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid is maintained at room temperature

Dosage Effects in Animal Models

For instance, certain derivatives have shown significant larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L−1 .

Transport and Distribution

The molecule’s solubility in water suggests it could potentially be transported and distributed via aqueous channels within the body.

Subcellular Localization

The molecule’s solubility in water suggests it could potentially localize in aqueous compartments within cells.

特性

IUPAC Name |

4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-6-8-9(7-4-2-1-3-5-7)13-14-10(8)11(15)16/h1-5H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSHGDLBKSTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93764-67-1 |

Source

|

| Record name | 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2520264.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2520265.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520269.png)

![6-Cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2520271.png)

![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

![methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2520274.png)

![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)

![2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)

![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)